7-Hydroxy Aminopterin

Folylpolyglutamate Synthetase FPGS Kinetics Antifolate Metabolism

Quantify aminopterin metabolism with confidence. 7-Hydroxy Aminopterin (CAS 97772-99-1) is the non-negotiable, analytically authenticated primary metabolite reference standard. Unlike the parent drug, it uniquely resolves aldehyde oxidase (AOX) activity and folylpolyglutamate synthetase (FPGS) substrate efficiency, eliminating critical LC-MS/MS quantification errors. Secure the definitive standard for preclinical ADME, toxicology, and antifolate SAR studies. Request your assay-ready batch today.

Molecular Formula C19H20N8O6
Molecular Weight 456.419
CAS No. 97772-99-1
Cat. No. B584728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy Aminopterin
CAS97772-99-1
SynonymsN-[4-[[(2,4-Diamino-7,8-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid;  N-[p-[[(2,4-Diamino-7-hydroxy-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid;  N-[4-[[(2,4-Diamino-1,7-dihydro-7-oxo-6-pteridinyl)methyl]amino]benzoyl]- L-Gl
Molecular FormulaC19H20N8O6
Molecular Weight456.419
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(N=C(N=C3NC2=O)N)N
InChIInChI=1S/C19H20N8O6/c20-14-13-15(27-19(21)25-14)26-17(31)11(23-13)7-22-9-3-1-8(2-4-9)16(30)24-10(18(32)33)5-6-12(28)29/h1-4,10,22H,5-7H2,(H,24,30)(H,28,29)(H,32,33)(H5,20,21,25,26,27,31)/t10-/m0/s1
InChIKeyKTRAZHHNSREJAS-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Hydroxy Aminopterin (CAS 97772-99-1): A Critical Metabolite Standard for Antifolate Research & Bioanalysis


7-Hydroxy Aminopterin (7-OH-AMT, CAS 97772-99-1) is the primary 7-hydroxy metabolite of the classical antifolate aminopterin, formed via hepatic aldehyde oxidase (AOX)-mediated oxidation [1]. It functions as a substrate for folylpolyglutamate synthetase (FPGS) and exhibits significantly altered biochemical activity compared to its parent drug [2]. As a key reference standard, its procurement is essential for the accurate quantification of metabolic pathways in pharmacokinetic, toxicological, and drug metabolism studies involving aminopterin and related antifolates .

Why 7-Hydroxy Aminopterin Cannot Be Substituted with Aminopterin or Other Antifolates in Metabolic Studies


Generic substitution of 7-Hydroxy Aminopterin with its parent compound (aminopterin) or other antifolates like methotrexate is not scientifically valid due to its distinct biochemical profile. As a primary metabolite, its interaction with key enzymes such as FPGS and DHFR is quantitatively and functionally distinct from the parent drug [1]. For instance, while aminopterin is a potent FPGS substrate (Km 25 µM), its 7-hydroxy derivative is a demonstrably poorer substrate, directly impacting polyglutamation efficiency and cellular retention [1]. Furthermore, 7-Hydroxy Aminopterin is indispensable as an analytical reference standard for accurately quantifying the AOX metabolic pathway; using aminopterin as a surrogate would lead to significant quantification errors in LC-MS/MS bioanalytical assays .

Quantitative Differentiation of 7-Hydroxy Aminopterin: Evidence for Procurement Decisions


Reduced FPGS Substrate Efficiency vs. Aminopterin

In a comparative enzymatic study using FPGS partially purified from beef liver, 7-Hydroxy Aminopterin was demonstrated to be a significantly poorer substrate than its parent compound, aminopterin [1]. While aminopterin exhibits a Km of 25 µM for FPGS, the 7-hydroxy metabolite shows markedly reduced reactivity [1]. This contrasts with the analogous pair, methotrexate (Km 100 µM) and 7-hydroxymethotrexate, where the metabolite retains similar reactivity to the parent drug [1].

Folylpolyglutamate Synthetase FPGS Kinetics Antifolate Metabolism

Significantly Diminished DHFR Affinity vs. Aminopterin

The pharmacological hallmark of 7-Hydroxy Aminopterin is its significantly diminished affinity for dihydrofolate reductase (DHFR) compared to the parent drug, aminopterin . While aminopterin is a potent competitive inhibitor of DHFR (IC50 for human DHFR = 253 ± 16.3 nM) [1], the introduction of the C-7 hydroxyl group introduces steric hindrance and alters the pteridine ring's electron density, drastically reducing target engagement . This property defines its role as a detoxified metabolite, as its diminished DHFR binding correlates with reduced antifolate cytotoxicity.

Dihydrofolate Reductase DHFR Inhibition Metabolic Detoxification

Defined Aqueous Solubility for In Vitro Assay Preparation

Physicochemical characterization from vendor technical datasheets indicates that 7-Hydroxy Aminopterin is soluble in water, a critical parameter for preparing accurate stock solutions for in vitro assays [1]. The compound is described as a red solid with a melting point exceeding 165°C (decomposition) [1]. This contrasts with the general class of antifolates, which often exhibit poor aqueous solubility, necessitating the use of organic solvents or specific buffering agents for dissolution.

Physicochemical Properties Solubility Assay Development

Certified Reference Standard for Analytical Method Validation

7-Hydroxy Aminopterin is specifically offered and utilized as a certified reference standard for analytical chemistry and bioanalytical method development . Unlike its parent compound aminopterin, which is primarily used as a pharmacological tool, 7-Hydroxy Aminopterin is a critical standard for quantifying the activity of aldehyde oxidase (AOX) in vitro and in vivo . Its availability from reputable chemical vendors ensures traceability and purity (>95% as a dark red-brown solid), essential for validating LC-MS/MS assays aimed at monitoring metabolic conversion and drug-drug interactions involving the AOX pathway .

Reference Standard LC-MS/MS Bioanalysis

Optimal Application Scenarios for 7-Hydroxy Aminopterin in Research and Bioanalysis


In Vitro Aldehyde Oxidase (AOX) Activity Assays

7-Hydroxy Aminopterin is the essential positive control and quantitative standard for measuring AOX activity in hepatic subcellular fractions (e.g., S9, cytosol) from various species. Its formation from aminopterin is directly quantified via LC-MS/MS using 7-Hydroxy Aminopterin as the authentic reference standard, enabling the accurate calculation of AOX-mediated oxidation rates and assessment of species-specific metabolic differences [1].

Metabolite Identification and Quantification in Pharmacokinetic Studies

In preclinical and clinical pharmacokinetic studies involving aminopterin or its analogs, 7-Hydroxy Aminopterin serves as the definitive analytical standard for identifying and quantifying the primary circulating metabolite in plasma, urine, and tissue homogenates. Its use is non-negotiable for accurate calculation of metabolic ratios, area-under-the-curve (AUC) contributions, and clearance pathways .

FPGS Substrate Specificity and Polyglutamation Studies

Researchers investigating the structure-activity relationship of antifolate polyglutamation utilize 7-Hydroxy Aminopterin as a key comparator. By contrasting its FPGS substrate efficiency (reduced compared to aminopterin) with that of other analogs (e.g., 7-hydroxymethotrexate), scientists can dissect the structural determinants governing FPGS recognition and the downstream effects on cellular drug retention and polyglutamate chain length [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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